molecular formula C10H12FN5 B1483328 (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine CAS No. 2098104-49-3

(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B1483328
CAS No.: 2098104-49-3
M. Wt: 221.23 g/mol
InChI Key: YPLAWOFYONYEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine is a novel chemical reagent featuring a pyrazole core substituted with a pyrazine ring and a 2-fluoroethyl group, designed for advanced pharmaceutical and biochemical research. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in several marketed drugs . This specific compound is of significant interest in early-stage drug discovery, particularly in the development of targeted therapies for oncology and inflammation. Researchers can leverage this compound as a key intermediate or a lead compound for designing potent inhibitors of various kinase targets. Its structural features are similar to those found in compounds patented for their therapeutic potential, indicating its value in probing new biological pathways . The presence of the pyrazine ring, a common nitrogen-containing heterocycle, often contributes to favorable binding interactions with enzymatic targets, while the fluoroethyl group can influence metabolic stability and pharmacokinetic properties. As a research reagent, this compound holds promise for use in high-throughput screening, structure-activity relationship (SAR) studies, and mechanistic studies aimed at understanding disease pathologies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[2-(2-fluoroethyl)-5-pyrazin-2-ylpyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5/c11-1-4-16-8(6-12)5-9(15-16)10-7-13-2-3-14-10/h2-3,5,7H,1,4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLAWOFYONYEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C(=C2)CN)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine, with CAS Number 2098104-59-5, is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C11H14FN5C_{11}H_{14}FN_5, with a molecular weight of 235.26 g/mol. The structure features a pyrazole ring, which is known for its diverse biological properties.

PropertyValue
CAS Number2098104-59-5
Molecular FormulaC11H14FN5
Molecular Weight235.26 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its inhibitory effects on various kinases, particularly those involved in tumorigenesis. For instance, studies on similar compounds have shown that modifications in the pyrazole structure can enhance selectivity and potency against specific cancer cell lines.

Inhibition of Kinase Activity

The compound has been investigated for its ability to inhibit various kinases, including FGFR1 (Fibroblast Growth Factor Receptor 1). In a study, it was found that substituting certain groups on the pyrazole ring could lead to increased inhibitory activity against FGFR1, with some derivatives achieving over 50% inhibition at concentrations as low as 10 μM .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) indicates that the presence of the 2-fluoroethyl group enhances biological activity. For example, compounds with similar scaffolds have shown improved binding affinity and selectivity towards target enzymes when modified with fluorinated alkyl groups .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in preclinical settings:

  • Inhibition Studies : A derivative similar to this compound demonstrated potent inhibition of FGFR1 with an IC50 value in the nanomolar range. This suggests potential utility in treating cancers associated with aberrant FGFR signaling .
  • Antimicrobial Activity : Some pyrazole derivatives have also been tested for antimicrobial properties, showing promising results against various bacterial strains. This broadens the therapeutic applications of such compounds beyond oncology .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a candidate for drug development due to its structural characteristics that may enhance binding to biological targets. Its potential applications include:

  • Anticancer Agents: Preliminary studies suggest that derivatives of pyrazole compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting specific kinases involved in tumor growth .
  • Antimicrobial Activity: Research indicates that pyrazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The presence of the fluoroethyl group may enhance the compound's lipophilicity, improving its ability to penetrate cell membranes.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, interacting with specific enzymes involved in metabolic pathways. This property could be leveraged in designing inhibitors for therapeutic purposes, particularly in treating metabolic disorders or infections.

Receptor Modulation

By interacting with various receptors, the compound can potentially modulate receptor activity, leading to therapeutic effects in conditions such as depression or anxiety. This aspect is particularly relevant for compounds targeting the central nervous system.

Case Studies

StudyFocusFindings
Anticancer ActivityA study demonstrated that pyrazole derivatives inhibit the growth of certain cancer cell lines by inducing apoptosis through mitochondrial pathways.
Antimicrobial PropertiesResearch showed that compounds similar to (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine exhibited significant antibacterial activity against Gram-positive bacteria.
Enzyme InhibitionA study identified the compound as a potential inhibitor of a key enzyme involved in glucose metabolism, suggesting applications in diabetes management.

Agrochemicals

The unique properties of this compound make it a candidate for use in agrochemicals, particularly as a pesticide or herbicide. Its ability to interact with specific biological pathways can be exploited to develop targeted agrochemical solutions.

Material Science

In material science, pyrazole derivatives are being explored for their potential use in developing new materials with specific electronic or optical properties. The incorporation of fluorine atoms can enhance material stability and performance under various conditions.

Comparison with Similar Compounds

Structural Variations

The compound belongs to a class of 1,3,5-trisubstituted pyrazole derivatives. Key structural analogs include:

Compound Name Substituent at N1 Substituent at C3 Key Features Reference
Target Compound 2-Fluoroethyl Pyrazin-2-yl Pyrazine enhances ligand properties; fluorine improves bioavailability
(1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine 2-Fluoroethyl Thiophen-2-yl Thiophene introduces sulfur-based electronics; lower polarity vs. pyrazine
(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride Pyridin-3-yl Trifluoromethyl Trifluoromethyl increases lipophilicity; pyridine enables hydrogen bonding
[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine Methyl Trifluoromethyl Compact structure; high electronegativity from CF₃
(1-(Prop-2-yn-1-yl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine Propargyl Pyrazin-2-yl Propargyl enables click chemistry modifications

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group (Evidences 7, 15, 16) enhances metabolic stability and lipophilicity but may reduce solubility .
  • Heterocyclic C3 Substituents : Pyrazine (target compound) and pyridine () offer nitrogen-rich environments for coordination in metal complexes, whereas thiophene () contributes to π-conjugation .
  • Fluorine Substituents: The 2-fluoroethyl group in the target compound and ’s analog improves blood-brain barrier penetration compared to non-fluorinated analogs .

Physical and Chemical Properties

Property Target Compound (1-(Pyridin-3-yl)-3-(CF₃)-Analog (1-(Thiophen-2-yl)-Analog [1-Methyl-4-CF₃-Analog
Molecular Weight ~237 g/mol* 278.66 g/mol ~225 g/mol* 189.61 g/mol
Purity >97%
Key Functional Groups Pyrazine, fluoroethyl Pyridine, CF₃ Thiophene CF₃, methyl
Solubility Moderate (polar solvents) Low (high lipophilicity) Moderate Low
Stability Likely stable (fluorine) Stable (HCl salt)

*Calculated based on formula.

Preparation Methods

Detailed Synthetic Route

Step Reaction Type Description Typical Reagents and Conditions
1 Pyrazole ring formation Cyclization of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole core Hydrazine derivatives + 1,3-dicarbonyl compounds, solvent: ethanol or dichloromethane, temperature: reflux or room temperature
2 Pyrazine ring introduction Condensation or cross-coupling reaction to attach the pyrazin-2-yl group at the 3-position of pyrazole Pyrazine derivatives, palladium-catalyzed coupling or nucleophilic substitution, solvents: DMF or ethanol, temperature: 50–100°C
3 Alkylation Introduction of the 2-fluoroethyl group and methanamine via alkylation of the pyrazole nitrogen or methanamine nitrogen Alkyl halides (e.g., 2-fluoroethyl bromide), base (e.g., potassium carbonate), solvent: acetonitrile or DMF, temperature: 40–80°C

This route is supported by the synthesis of closely related compounds such as 1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine, which shares similar synthetic principles.

Reaction Conditions and Optimization

  • Solvents: Common solvents include dichloromethane, ethanol, acetonitrile, and dimethylformamide (DMF), chosen based on solubility and reaction compatibility.
  • Temperature: Reactions are typically conducted between room temperature and reflux (~60–100°C), with alkylation often performed at moderate temperatures (40–80°C) to avoid decomposition.
  • Catalysts: Palladium-based catalysts (e.g., Pd/C or Pd(PPh3)4) are employed for coupling steps involving pyrazine ring introduction.
  • Bases: Potassium carbonate or triethylamine is used to facilitate alkylation and condensation reactions.
  • Purification: High-performance liquid chromatography (HPLC) and recrystallization are standard for isolating pure final products.

Reaction Mechanisms and Chemical Transformations

  • Pyrazole Ring Formation: The cyclization involves nucleophilic attack of hydrazine on 1,3-dicarbonyl compounds, followed by ring closure and tautomerization to yield the pyrazole core.
  • Pyrazine Introduction: Electrophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) installs the pyrazin-2-yl substituent at the 3-position of the pyrazole.
  • Alkylation: Nucleophilic substitution of the pyrazole nitrogen or methanamine nitrogen by 2-fluoroethyl halides introduces the fluoroethyl group, enhancing lipophilicity and biological activity.

Representative Data Table of Synthetic Steps

Step Intermediate/Product Yield (%) Key Reagents Conditions Notes
1 Pyrazole intermediate 70–85 Hydrazine hydrate, 1,3-dicarbonyl Reflux in ethanol, 4–6 h High regioselectivity
2 Pyrazin-2-yl substituted pyrazole 60–75 Pyrazine derivative, Pd catalyst 80°C, 12 h, DMF Requires inert atmosphere
3 Final compound (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine 50–65 2-fluoroethyl bromide, K2CO3 60°C, 8 h, acetonitrile Purification by HPLC

Industrial Considerations

For scale-up and industrial production:

Research Findings and Analytical Characterization

  • The fluoroethyl group incorporation enhances membrane permeability and binding affinity to biological targets.
  • Analytical techniques such as NMR, mass spectrometry, and elemental analysis confirm the structure and purity.
  • Bioassays demonstrate that the compound interacts with molecular targets such as EGFR mutants and NMDA receptors, indicating potential pharmacological applications.

Q & A

Q. Table 1: Key Synthetic Steps and Yields

StepReagents/ConditionsYieldReference
1AcOH/EtOH, reflux70–85%
2NaCNBH₃, MeOH, rt45–60%
3Column chromatography85–95% purity

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:
Characterization relies on:

  • ¹H/¹³C NMR : Peaks for the pyrazine ring (δ 8.5–9.0 ppm) and fluoroethyl group (δ 4.5–5.0 ppm, split due to J coupling) .
  • X-ray Crystallography : Resolve dihedral angles between pyrazole and pyrazine rings (e.g., 16.8–51.7° in analogous structures) using SHELX software .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching exact mass (e.g., C₁₁H₁₃F₂N₅ requires m/z 261.109) .

Advanced: How does the 2-fluoroethyl substituent influence cytochrome P450 inhibition compared to non-fluorinated analogs?

Answer:
The 2-fluoroethyl group enhances metabolic stability and CYP isoform selectivity:

  • CYP2A6 Inhibition : Fluorine’s electronegativity increases binding affinity (IC₅₀ ~0.5 µM vs. 2.1 µM for non-fluorinated analogs) by polarizing the active site .
  • CYP3A4 Selectivity : Reduced off-target interactions (Ki >10 µM) due to steric hindrance from the fluoroethyl group .
  • Pharmacokinetics : Fluorination improves oral bioavailability (F% = 45 vs. 22% in rats) and half-life (t₁/₂ = 6.2 h vs. 2.8 h) .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Answer:
Discrepancies arise from assay conditions or target specificity. Mitigation strategies include:

  • Dose-Response Validation : Test multiple concentrations (e.g., 0.1–100 µM) to rule out false positives .
  • Orthogonal Assays : Confirm anti-inflammatory activity via COX-2 inhibition (IC₅₀) and NF-κB luciferase reporter assays .
  • Structural Analog Comparison : Compare IC₅₀ values of pyrazine vs. pyridine derivatives to assess target specificity .

Q. Table 2: Bioactivity Comparison Across Studies

StudyTargetIC₅₀ (µM)Key Finding
Kausar et al.COX-21.2Potent anti-inflammatory activity
Aggarwal et al.CYP2A60.5Selective inhibition
Radi et al.Antibacterial>50Limited gram-positive activity

Basic: What in vitro assays evaluate the compound’s bioactivity?

Answer:
Common assays include:

  • Enzyme Inhibition : CYP450 isoforms (e.g., CYP2A6, CYP3A4) using fluorogenic substrates .
  • Anti-Inflammatory : LPS-induced IL-6/TNF-α secretion in macrophages .
  • Antibacterial : MIC determination against S. aureus and E. coli via broth microdilution .

Advanced: What challenges arise in crystallizing this compound for X-ray studies?

Answer:
Challenges include:

  • Solubility : Low polarity requires mixed solvents (e.g., ethanol/dichloromethane) for crystal growth .
  • Disorder : The fluoroethyl group may exhibit rotational disorder, requiring low-temperature (100 K) data collection .
  • Data Refinement : SHELXL’s restraints for fluorine atoms and hydrogen bonding (O–H···N) stabilize refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.